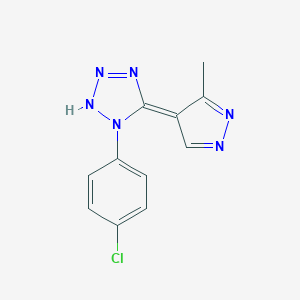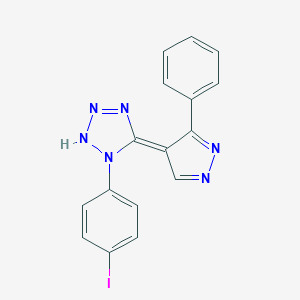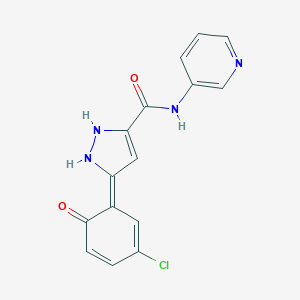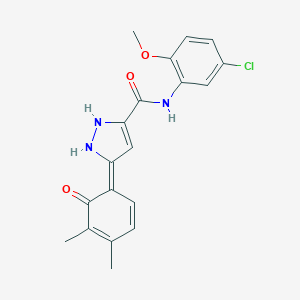![molecular formula C20H23FN2OS B258256 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1990s and has been used in scientific research to study the effects of serotonin receptor agonists on the central nervous system.
Mécanisme D'action
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one acts as an agonist at serotonin receptors, specifically the 5-HT1A, 5-HT1B, and 5-HT2A receptors. It is believed to modulate the release of serotonin in the brain, which can have effects on mood, anxiety, and cognition.
Biochemical and Physiological Effects:
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to changes in mood, anxiety, and cognition. 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has also been shown to affect circadian rhythms and sleep, with some studies suggesting that it may have a role in the treatment of sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one in lab experiments is that it is a selective serotonin receptor agonist, which allows researchers to study the effects of serotonin on specific receptors. However, 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has limitations in terms of its selectivity, as it also has affinity for other receptors such as the dopamine D2 receptor. Additionally, 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are several future directions for research involving 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one. One area of interest is the role of serotonin in the regulation of circadian rhythms and sleep, and how 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one may be used to treat sleep disorders. Another area of interest is the potential therapeutic uses of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one, such as in the treatment of mood and anxiety disorders. Additionally, there is interest in developing more selective serotonin receptor agonists that can be used to study the effects of serotonin on specific receptors.
Méthodes De Synthèse
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one can be synthesized using a multi-step process involving the reaction of 4-fluorophenylpiperazine with 4-methylthiophenol in the presence of a catalyst such as palladium on carbon. The resulting compound is then purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has been used in scientific research to study the effects of serotonin receptor agonists on the central nervous system. It has been shown to have affinity for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has also been used as a tool to study the role of serotonin in the regulation of circadian rhythms and sleep.
Propriétés
Nom du produit |
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one |
|---|---|
Formule moléculaire |
C20H23FN2OS |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfanylpropan-1-one |
InChI |
InChI=1S/C20H23FN2OS/c1-15-3-9-19(10-4-15)25-16(2)20(24)23-13-11-22(12-14-23)18-7-5-17(21)6-8-18/h3-10,16H,11-14H2,1-2H3 |
Clé InChI |
AIVLVRMKCVXCKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
SMILES canonique |
CC1=CC=C(C=C1)SC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



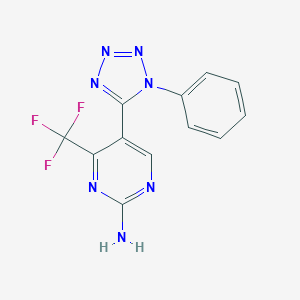
![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)
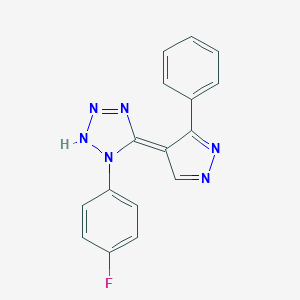
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2,4-diphenylpyrimidine](/img/structure/B258180.png)
![4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B258181.png)

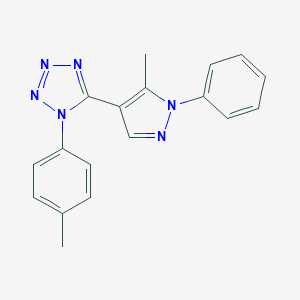
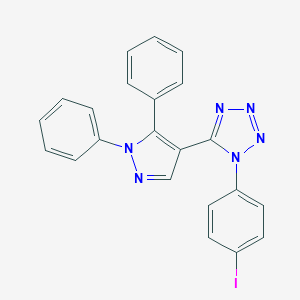
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
